4-Bromo-2-fluororesorcinol molecular weight and formula
4-Bromo-2-fluororesorcinol molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-2-fluororesorcinol: A Keystone Intermediate for Advanced Research
This guide provides a comprehensive technical overview of 4-Bromo-2-fluororesorcinol, a halogenated aromatic compound with significant potential for researchers, medicinal chemists, and professionals in drug development. While not a widely cataloged reagent, its unique structural combination of a resorcinol core with both bromine and fluorine substituents positions it as a highly valuable, yet underutilized, building block for creating complex molecules with tailored biological and material properties. This document synthesizes data from related compounds to project its characteristics, propose logical synthetic routes, and explore its applications.
4-Bromo-2-fluororesorcinol, systematically named 4-bromo-2-fluoro-1,3-dihydroxybenzene, possesses the molecular formula C₆H₃BrFO₂ . Based on its constituent atoms, its calculated molecular weight is approximately 205.99 g/mol .
The introduction of fluorine and bromine atoms onto the resorcinol scaffold is expected to significantly modulate its physicochemical properties compared to the parent molecule. The fluorine atom generally increases lipophilicity and can alter the acidity (pKa) of the phenolic hydroxyl groups, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions.
The properties of the closely related compounds, 4-Bromoresorcinol and 4-Fluororesorcinol, provide a basis for predicting the characteristics of the target molecule.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | 4-Bromoresorcinol[1] | 4-Fluororesorcinol | Predicted: 4-Bromo-2-fluororesorcinol | Causality and Expert Insight |
| CAS Number | 6626-15-9 | 103068-41-3 | Not Assigned | Reflects its status as a novel or rare compound. |
| Molecular Formula | C₆H₅BrO₂ | C₆H₅FO₂ | C₆H₃BrFO₂ | The structure is a resorcinol ring substituted with one bromine and one fluorine atom. |
| Molecular Weight | 189.01 g/mol | 128.10 g/mol | ~205.99 g/mol | Calculated based on the atomic masses of its constituent elements. |
| Melting Point | 97-100 °C | 96-100 °C | ~105-115 °C | The additional halogen and increased molecular weight are expected to raise the melting point due to stronger intermolecular forces. |
| Boiling Point | 150 °C / 12 mmHg | Not Available | >150 °C / 12 mmHg | Increased polarity and molecular weight will likely elevate the boiling point significantly. |
| pKa | ~8.17[2] | Not Available | ~7.5-8.0 | The electron-withdrawing fluorine atom ortho to a hydroxyl group is expected to increase its acidity, thus lowering the pKa value. |
| Solubility | Slightly soluble in water[3] | Not Available | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The increased halogenation enhances lipophilicity, reducing water solubility. |
Synthesis and Mechanistic Insights
The synthesis of 4-Bromo-2-fluororesorcinol is not documented in standard chemical literature, necessitating a rational design of its synthetic pathway. The most logical approach involves the regioselective bromination of a 2-fluororesorcinol precursor. The hydroxyl groups of the resorcinol are strong ortho-, para-directing activators. The fluorine atom is a deactivating but also ortho-, para-directing group. The position para to the fluorine atom (C-4) is sterically accessible and electronically activated by both hydroxyl groups, making it the most probable site for electrophilic bromination.
Proposed Synthetic Workflow: Electrophilic Bromination
Caption: Proposed synthesis of 4-Bromo-2-fluororesorcinol.
Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2-fluororesorcinol (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane, cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes. The use of NBS is a field-proven choice for mild and selective bromination of activated aromatic rings, minimizing over-bromination side products.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure 4-Bromo-2-fluororesorcinol.
Applications in Drug Discovery and Development
The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, used to fine-tune the pharmacological profile of drug candidates.[4][5] 4-Bromo-2-fluororesorcinol is an exemplary scaffold that leverages the distinct properties of both fluorine and bromine.
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Fluorine's Role: The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can modulate the pKa of nearby functional groups and influence binding conformations, potentially increasing target affinity and selectivity.[5]
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Bromine's Utility: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This is crucial for building molecular complexity during lead optimization.[6]
This dual functionality makes 4-Bromo-2-fluororesorcinol a powerful intermediate for creating libraries of compounds in drug discovery programs, particularly for developing enzyme inhibitors or receptor modulators.[6]
Caption: Role as a versatile scaffold in drug discovery workflows.
Safety, Handling, and Storage
As no specific safety data sheet (SDS) exists for 4-Bromo-2-fluororesorcinol, a conservative hazard assessment must be based on analogous compounds, particularly 4-Bromoresorcinol.[1] Phenolic compounds are often skin and eye irritants, and halogenated organics require careful handling.
Table 2: Predicted GHS Hazard Classification
| Hazard Category | GHS Pictogram | Signal Word | Predicted Hazard Statements (based on 4-Bromoresorcinol[1]) |
| Acute Toxicity | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Recommended Procedures
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2] Avoid generating dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.[2] An inert atmosphere is recommended for long-term storage to prevent degradation.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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ChemBK. 4-BROMO-1,3-DIHYDROXYBENZENE. Available from: [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
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PubChem. 4-Bromoresorcinol. Available from: [Link]
- Google Patents. CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
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IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Resorcinol. Available from: [Link]
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PubChem. 4-Bromo-1-fluoro-2-iodobenzene. Available from: [Link]
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ResearchGate. Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Available from: [Link]
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Organic Syntheses. Resorcinol, 4-bromo-. Available from: [Link]
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PubChem. 4-Bromo-2-fluorohexane. Available from: [Link]
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PMC - NIH. Halogenase engineering and its utility in medicinal chemistry. Available from: [Link]
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Wikipedia. Phenol. Available from: [Link]
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Organic Syntheses. 1,3-DIHYDROXYPHENAZINE. Available from: [Link]
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Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
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